Nitration Yield Comparison
The synthesis of 2,5-dibromo-3-nitrobenzoic acid via nitration of 2,5-dibromobenzoic acid using fuming nitric acid in concentrated sulfuric acid proceeds with a reported isolated yield of 42% after a 5.0-hour reaction time [1]. This yield reflects the inherent directing effects of the 2,5-dibromo substitution pattern, which positions the incoming nitro group at the 3-position (meta to the carboxylic acid). In contrast, the synthesis of related 3,5-dibromo-4-nitrobenzoic acid derivatives from alternative precursors can achieve yields ranging from 52% to 86%, as reported for similar 3,5-disubstituted nitrobenzene syntheses [2]. The lower yield for the target compound is a direct consequence of the less activated nature of the 3-position in 2,5-dibromobenzoic acid, providing a quantitative basis for understanding its distinct reactivity profile.
| Evidence Dimension | Isolated Yield of Nitration Step |
|---|---|
| Target Compound Data | 42% yield |
| Comparator Or Baseline | 52–86% yield range for 3,5-disubstituted nitrobenzenes (class-level comparison) |
| Quantified Difference | 10–44 percentage points lower yield |
| Conditions | Nitration of 2,5-dibromobenzoic acid with fuming HNO₃ in concentrated H₂SO₄ at <70°C for 5.0h; Comparator yields from analogous nitration protocols for 3,5-disubstituted nitrobenzenes |
Why This Matters
Procurement of the correct isomer is essential because substitution with a higher-yielding analog would yield a different product entirely, rendering the synthetic route invalid for the intended target.
- [1] Molaid. (n.d.). 2,5-Dibromo-3-nitrobenzoic acid | 30060-12-9. Chemical Database Entry. Retrieved from synthesis description: '2,5-二溴苯甲酸 在 硫酸 、 硝酸 作用下, 反应 5.0h, 以42%的产率得到2,5-dibromo-3-nitrobenzoic acid' View Source
- [2] Scholar CNKI. (n.d.). Mild Synthesis of Symmetric 3,5-Disubstituted Nitrobenzenes. Abstract: 'affording the 3,5-disubstituted nitrobenzenes in 52–86% yield' View Source
